molecular formula C7H8Cl2N2O B2724183 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one CAS No. 1219563-76-4

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one

Cat. No.: B2724183
CAS No.: 1219563-76-4
M. Wt: 207.05
InChI Key: SGBGOUTZSSFROX-UHFFFAOYSA-N
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Description

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms and a methyl group on the imidazole ring, along with a propan-2-one moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Preparation Methods

The synthesis of 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines. This step forms the basic imidazole structure.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Propan-2-one Moiety: The final step involves the attachment of the propan-2-one group, which can be achieved through acylation reactions using acetyl chloride or acetic anhydride.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Acylation: The propan-2-one moiety can undergo further acylation reactions to form more complex derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one can be compared with other imidazole derivatives, such as:

    Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

    Clotrimazole: An antifungal agent used to treat fungal infections.

    Ketoconazole: An antifungal agent used to treat systemic fungal infections.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-one moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylimidazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-4(12)3-11-5(2)10-6(8)7(11)9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBGOUTZSSFROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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